(1R)-1-(4-Cyclobutylphenyl)ethanamine
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Overview
Description
(1R)-1-(4-Cyclobutylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclobutylbenzaldehyde and a suitable amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-cyclobutylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Cyclobutylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutylphenyl ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological systems, including potential receptor binding or enzyme inhibition.
Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclobutylphenyl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Receptor Binding: The compound might bind to specific receptors in the body, influencing physiological responses.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might modulate signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simple amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.
Cyclobutylamine: An amine with a cyclobutyl group, which can be used in organic synthesis.
4-Cyclobutylbenzaldehyde: A precursor in the synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a phenylethylamine structure
Properties
IUPAC Name |
(1R)-1-(4-cyclobutylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODORDCQBDBV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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